4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

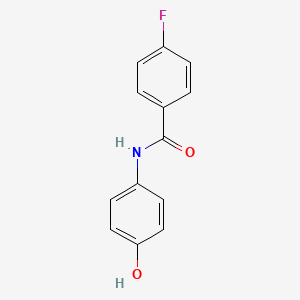

4-Fluoro-N-(4-hydroxyphenyl)benzamide is a chemical compound with the molecular formula C13H10FNO2 . It has a molecular weight of 231.22 .

Synthesis Analysis

The synthesis of benzamides, such as 4-fluoro-N-(4-hydroxyphenyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of a superior and recoverable catalyst, low reaction times, and ultrasonic irradiation . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

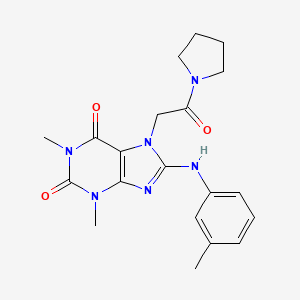

Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(4-hydroxyphenyl)benzamide consists of a benzamide group with a fluorine atom and a hydroxyphenyl group attached . The exact 3D structure can be obtained from databases like ChemSpider .

科学研究应用

振动光谱研究

该化合物已成为振动光谱研究的主题,记录和分析了傅里叶变换红外(FT-IR)和 FT-拉曼光谱。这些研究使用量子化学代码,有助于理解振动波数和分配,深入了解化合物的分子结构和行为 (Ushakumari et al., 2008)。

晶体结构分析

已经对卤代苯甲酰胺的晶体结构进行了研究,包括该化合物的变体。该分析重点关注涉及卤素的弱相互作用,对于理解晶格中的堆积模式和相互作用至关重要 (Chopra & Row, 2005)。

双晶形和晶体学

对相关化合物 4-氟-N-(2-氟苯基)苯甲酰胺的研究表明了双晶行为。这些研究(包括 X 射线单晶结构分析)对于理解化合物可以采取的不同形式及其物理和化学性质至关重要 (Chopra & Row, 2005)。

热稳定聚(醚酰胺)

该化合物参与了热稳定 AB 型聚(醚酰胺)的合成。了解这些聚合物的性质(包括热稳定性和溶解性)对于它们在各个领域的应用至关重要 (Thiruvasagam, 2014)。

化学选择性 N-苯甲酰化

有关于使用苯甲酰异硫氰酸酯对氨基酚进行 N-苯甲酰化的研究,其中已鉴定出 N-(2-羟基苯基)苯甲酰胺等产物。这项研究在有机合成和化学测试领域具有重要意义 (Singh, Lakhan, & Singh, 2017)。

分子晶体中的合成和表征

该化合物的变体已用于合成和表征新的杂环衍生物,这对于理解分子结构和性质至关重要 (Pancrazzi et al., 2017)。

聚合物合成和表征

已经对氟化酞嗪酮单体和聚合物的合成和表征进行了研究,包括 4-(2-氟-4-羟基苯基)-酞嗪-1(2H)-酮。此类研究对于开发在工程塑料和膜材料中具有潜在应用的材料至关重要 (Xiao et al., 2003)。

多晶型的构象分析

对 3-氟-N-(3-氟苯基)苯甲酰胺(一种与 4-氟-N-(4-羟基苯基)苯甲酰胺密切相关的化合物)的研究集中于由于晶体结构中的无序而引起的伴随多晶型性。这些研究对于理解此类化合物的分子和堆积结构非常重要 (Chopra & Row, 2008)。

作用机制

Target of Action

The primary target of 4-fluoro-N-(4-hydroxyphenyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration.

Mode of Action

4-fluoro-N-(4-hydroxyphenyl)benzamide acts as an inhibitor of the SDH enzyme . The compound forms hydrogen bonds and pi-pi interactions with SDH, which can explain its potential mechanism of action .

Biochemical Pathways

By inhibiting SDH, 4-fluoro-N-(4-hydroxyphenyl)benzamide disrupts the citric acid cycle and the electron transport chain. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell .

Result of Action

The inhibition of SDH by 4-fluoro-N-(4-hydroxyphenyl)benzamide can lead to significant antifungal activity against various fungi, including Valsa mali and Sclerotinia sclerotiorum . For instance, one of the compounds showed good in vitro activity against Valsa mali, with an EC50 value of 0.58 mg/L .

属性

IUPAC Name |

4-fluoro-N-(4-hydroxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEXWTLSOKJVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B2810566.png)

![(E)-2-cyano-N-(oxolan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2810567.png)

![N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2810568.png)

![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2810585.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)